![molecular formula C15H11F3N4O B7696070 4-(Methylamino)-1-phenyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-2(1H)-one CAS No. 2439272-27-0](/img/structure/B7696070.png)
4-(Methylamino)-1-phenyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methylamino)-1-phenyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-2(1H)-one is a chemical compound that is commonly used in scientific research. It is a pyrido[2,3-d]pyrimidine derivative that has been found to have a wide range of potential applications in both biochemical and physiological studies. In We will also discuss the advantages and limitations of using this compound in lab experiments and list future directions for research.
作用機序
The mechanism of action of 4-(Methylamino)-1-phenyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-2(1H)-one is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and proteins involved in cellular signaling pathways. It has been shown to have a high affinity for certain receptors in the brain and other tissues, and it may also interact with other cellular components such as ion channels and transporters.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, and it may also have potential as a treatment for certain types of cancer. It has also been found to have effects on the central nervous system, including the potential to act as an antidepressant or anxiolytic agent.
実験室実験の利点と制限
One of the advantages of using 4-(Methylamino)-1-phenyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-2(1H)-one in lab experiments is its high potency and selectivity for certain cellular targets. It can be used in very small amounts, which makes it a cost-effective tool for research. However, one of the limitations of this compound is its potential toxicity, which can make it difficult to work with in certain experimental systems.
将来の方向性
There are many potential future directions for research involving 4-(Methylamino)-1-phenyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-2(1H)-one. One area of interest is the development of new drugs based on the structure of this compound, which may have improved efficacy and reduced toxicity compared to existing treatments. Another area of research is the investigation of the compound's effects on different cellular pathways and processes, which may lead to new insights into disease mechanisms and potential therapeutic targets. Finally, further study of the compound's toxicity and safety profile is also needed to fully understand its potential applications in scientific research.
合成法
The synthesis of 4-(Methylamino)-1-phenyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-2(1H)-one involves the reaction of 4-(trifluoromethyl)pyrido[2,3-d]pyrimidin-2(1H)-one with methylamine in the presence of a suitable catalyst. The reaction is typically carried out in a solvent such as methanol or ethanol, and the product is isolated through filtration and purification techniques such as recrystallization or column chromatography.
科学的研究の応用
4-(Methylamino)-1-phenyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-2(1H)-one has been found to have a wide range of potential applications in scientific research. It has been used as a tool to investigate the role of various proteins and enzymes in biochemical pathways, as well as to study the effects of different drugs and compounds on cellular processes. It has also been used in studies of cancer biology, inflammation, and neurodegenerative diseases.
特性
IUPAC Name |
4-(methylamino)-1-phenyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O/c1-19-12-10-7-8-11(15(16,17)18)20-13(10)22(14(23)21-12)9-5-3-2-4-6-9/h2-8H,1H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPRCNZXZORNPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=O)N(C2=C1C=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-2-{4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy}-N-methylacetamide](/img/structure/B7695999.png)
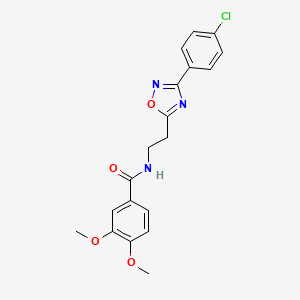
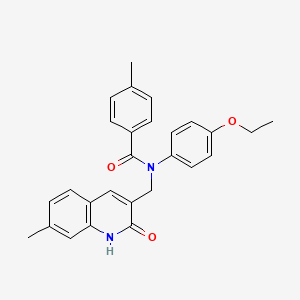
![4-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7696010.png)
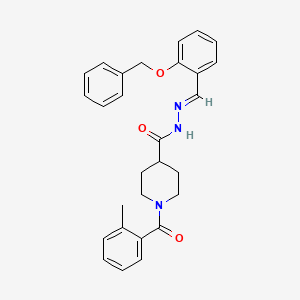
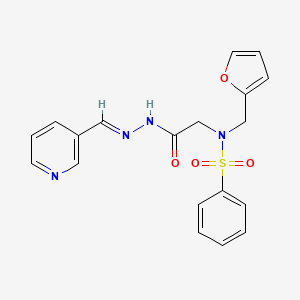
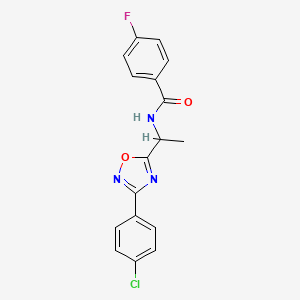

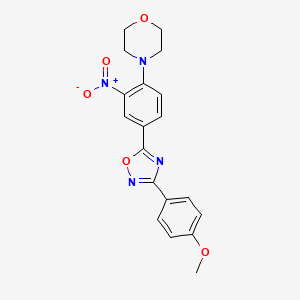
![4-chloro-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696056.png)
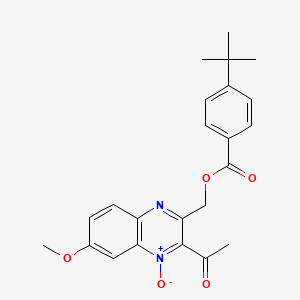
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B7696077.png)